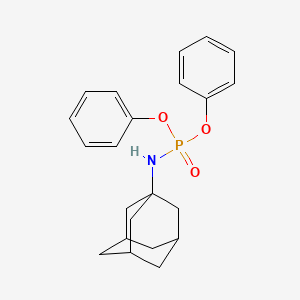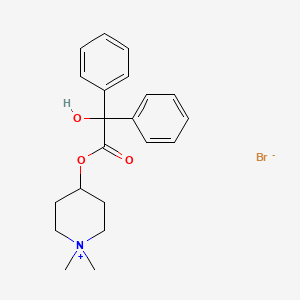
2',3',4',5'-Tetrachloro-3-biphenylol
Overview
Description
“2’,3’,4’,5’-Tetrachloro-3-biphenylol” is an organic compound with the molecular formula C12H6Cl4O . It is also known as PCB 80 and belongs to the group of polychlorinated biphenyls (PCBs) .
Molecular Structure Analysis
The molecular structure of “2’,3’,4’,5’-Tetrachloro-3-biphenylol” consists of 12 carbon atoms, 6 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The average mass is 307.987 Da and the monoisotopic mass is 305.917267 Da .Scientific Research Applications
Endocrine Disruption Studies
“2’,3’,4’,5’-Tetrachloro-3-biphenylol” has been studied for its potential as an endocrine disruptor. It binds to transport proteins like α-fetoprotein (AFP), which can sequester estrogens and prevent them from entering target cells and interacting with hormone receptors . Understanding the binding modes of such compounds is crucial for evaluating their endocrine disruption potential.
Homology Modeling and Molecular Docking
The compound has been used in computational studies involving homology modeling and molecular docking. These methods help elucidate the binding interactions of chemicals with proteins, which is essential for drug design and understanding chemical toxicity .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed with “2’,3’,4’,5’-Tetrachloro-3-biphenylol” to refine models of protein-ligand binding modes. This provides insights into the dynamic behavior of the compound when bound to proteins like AFP .
Reactivity Studies in Organic Synthesis
Research has been conducted on the reactivity of structurally related compounds, which can inform the synthesis and transformation of “2’,3’,4’,5’-Tetrachloro-3-biphenylol” into other useful chemicals. These transformations are important for creating new materials with potential applications in various fields .
Antifungal Applications
Derivatives of the compound have been investigated for their use as plant antifungals. The study of such compounds can lead to the development of new pesticides and treatments for plant diseases .
Liquid Crystalline Properties
Some analogs of “2’,3’,4’,5’-Tetrachloro-3-biphenylol” have been studied for their liquid crystalline properties. This research could lead to applications in display technologies and other materials science areas .
properties
IUPAC Name |
3-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSUIQQZIUKGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217966 | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4',5'-Tetrachloro-3-biphenylol | |
CAS RN |
67651-37-0 | |
| Record name | 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(2,3,4,5-tetrachlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicological significance of the observed effects on mitochondria?
A1: Mitochondria are crucial for cellular energy production. Disruption of mitochondrial function, particularly through inhibition of the electron transport chain, can have severe consequences for cell viability and overall organismal health. While the study primarily focused on in vitro effects, the findings suggest that 2',3',4',5'-tetrachloro-3-biphenylol could potentially contribute to toxicity by impairing mitochondrial energy production []. Further research is needed to determine the in vivo relevance and potential long-term consequences of these findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)

